molecular formula C15H28N2O5 B13652925 Boc-Ile-Aib-OH

Boc-Ile-Aib-OH

Cat. No.: B13652925
M. Wt: 316.39 g/mol
InChI Key: VEQFPJJCYYGOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Ile-Aib-OH, also known as N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-2-methylpropanoic acid, is a compound used in peptide synthesis. It is a derivative of isoleucine and aminoisobutyric acid, both of which are amino acids. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ile-Aib-OH typically involves the coupling of Boc-protected isoleucine with aminoisobutyric acid. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of peptide bond formation efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Ile-Aib-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Amidation: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane.

    Hydrolysis: Sodium hydroxide in methanol.

Major Products Formed

Scientific Research Applications

Boc-Ile-Aib-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-Ile-Aib-OH primarily involves its role as a building block in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in further peptide bond formation. The compound’s resistance to enzymatic degradation is due to the presence of the aminoisobutyric acid moiety, which is not easily recognized by proteolytic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Ile-Aib-OH is unique due to the presence of the aminoisobutyric acid moiety, which provides steric hindrance and resistance to enzymatic degradation. This makes it particularly useful in the design of peptide-based drugs that require stability in biological systems .

Properties

Molecular Formula

C15H28N2O5

Molecular Weight

316.39 g/mol

IUPAC Name

2-methyl-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid

InChI

InChI=1S/C15H28N2O5/c1-8-9(2)10(16-13(21)22-14(3,4)5)11(18)17-15(6,7)12(19)20/h9-10H,8H2,1-7H3,(H,16,21)(H,17,18)(H,19,20)

InChI Key

VEQFPJJCYYGOTJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)(C)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.